molecular formula C10H16O2 B6252899 2-{bicyclo[3.2.1]octan-3-yl}acetic acid CAS No. 1379204-37-1

2-{bicyclo[3.2.1]octan-3-yl}acetic acid

Cat. No. B6252899
CAS RN: 1379204-37-1
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{bicyclo[3.2.1]octan-3-yl}acetic acid” is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire . The compound is a yellow solid .


Synthesis Analysis

The 2-azabicyclo[3.2.1]octane system has been applied as a key synthetic intermediate in several total syntheses . The synthetic approach is based on the combination of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .


Molecular Structure Analysis

The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The IUPAC name for a related compound is 2,2,2-trifluoroacetic acid compound with 2-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid (1:1) .


Chemical Reactions Analysis

Bicyclo[3.2.1]octan-3-ylamines have been deaminated in acetic acid by nitrous acid . The exo-isomers give mainly unrearranged substitution, some elimination, and very little rearrangement .


Physical And Chemical Properties Analysis

The compound is a yellow solid . The molecular weight of a related compound, 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)-acetic acid 2,2,2-trifluoroacetate, is 283.25 .

Mechanism of Action

While the specific mechanism of action for “2-{bicyclo[3.2.1]octan-3-yl}acetic acid” is not mentioned in the sources, it’s worth noting that nitrogen-containing heterocycles are known for their bioactive properties .

Future Directions

The 2-azabicyclo[3.2.1]octane system has significant potential in the field of drug discovery . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{bicyclo[3.2.1]octan-3-yl}acetic acid involves the conversion of a bicyclic compound to a carboxylic acid through a series of reactions.", "Starting Materials": [ "Bicyclo[3.2.1]oct-3-ene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium hydroxide solution", "Ethyl acetate", "Water" ], "Reaction": [ "Bicyclo[3.2.1]oct-3-ene is reacted with bromine to form 2-bromo-bicyclo[3.2.1]octane.", "2-bromo-bicyclo[3.2.1]octane is treated with sodium hydroxide to form 2-hydroxy-bicyclo[3.2.1]octane.", "2-hydroxy-bicyclo[3.2.1]octane is reacted with acetic anhydride to form 2-acetoxy-bicyclo[3.2.1]octane.", "2-acetoxy-bicyclo[3.2.1]octane is hydrolyzed with glacial acetic acid and water to form 2-hydroxy-bicyclo[3.2.1]octan-3-one.", "2-hydroxy-bicyclo[3.2.1]octan-3-one is treated with hydrochloric acid to form 2-chloro-bicyclo[3.2.1]octan-3-one.", "2-chloro-bicyclo[3.2.1]octan-3-one is reacted with sodium hydroxide solution to form 2-hydroxy-bicyclo[3.2.1]octan-3-one.", "2-hydroxy-bicyclo[3.2.1]octan-3-one is oxidized with sodium bicarbonate and bromine to form 2-{bicyclo[3.2.1]octan-3-yl}acetic acid.", "The product is purified using ethyl acetate, sodium chloride, and sodium sulfate." ] }

CAS RN

1379204-37-1

Product Name

2-{bicyclo[3.2.1]octan-3-yl}acetic acid

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.